

Technical Guide: Spectroscopic Characterization of 9 -Bromobudesonide (Impurity J)

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Compound of Interest

Compound Name: 9alpha-Bromobudesonide

CAS No.: 313474-59-8

Cat. No.: B124932

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Executive Summary & Compound Identity

9

-Bromobudesonide (Budesonide Impurity J) is a critical process impurity often associated with corticosteroid synthetic routes involving 9(11)-ene intermediates or bromohydrin precursors.[1] Its presence indicates incomplete debromination or side-reactions during the functionalization of the steroid backbone.

Characterization of this molecule presents a unique challenge due to the heavy atom effect of bromine, the regiochemistry at C-9, and the inherent stereoisomerism (epimers at C-22) characteristic of the parent budesonide molecule.

Chemical Identity

Parameter	Detail
Common Name	9 -Bromobudesonide (Impurity J)
IUPAC Name	16 ,17-[(1RS)-Butylidenebis(oxy)]-9 -bromo-11 ,21-dihydroxypregna-1,4-diene-3,20-dione
CAS Number	313474-59-8
Molecular Formula	C H BrO
Molecular Weight	509.43 g/mol
Stereochemistry	Mixture of epimers at C-22 (22R and 22S)

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the most immediate confirmation of the halogenated nature of this impurity. Unlike the parent Budesonide (MW 430.5), Impurity J exhibits a distinct isotopic signature.

Isotopic Abundance & Ionization

The presence of a single bromine atom imparts a characteristic 1:1 isotopic ratio between the

Br and

Br isotopes.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) is recommended due to the conjugation of the A-ring enone and the ionizable hydroxyl groups.

- Adducts: Commonly observed as

,

, or

.[\[1\]](#)

Diagnostic Fragmentation (MS/MS)

Fragmentation patterns in Q-TOF or Triple Quad instruments will show neutral losses characteristic of the steroid backbone and the labile bromine.

Ion / Transition	m/z Value (approx)	Mechanistic Explanation
Parent Ion	509.15 / 511.15	Characteristic 1:1 doublet confirming mono-bromination. [1] Shift of +79/81 Da vs. Budesonide.
Dehydration	491 / 493	Loss of water, typically from C-11 or C-21 hydroxyls. [1]
Dehydrohalogenation	429.2	Critical Diagnostic: Loss of HBr (80/82 Da) restores the double bond, yielding a fragment isobaric with 9,11-Anhydrobudesonide. [1]
Side Chain Cleavage	~350-400	Loss of the butylidene acetal group (C H O) or cleavage at C17-C20. [1]

“

Analyst Note: The observation of the fragment at m/z 429 (matching the parent budesonide mass minus water, or the anhydro-impurity) after the loss of 80/82 Da is the "smoking gun" for a bromo-analog.

NMR Spectroscopy Characterization

Nuclear Magnetic Resonance (NMR) is the definitive tool for establishing the regiochemistry (position 9) and stereochemistry (

-orientation) of the bromine atom.^[1]

Sample Preparation Protocol

- Solvent: DMSO-

is preferred over CDCl

.^[1]

- Reasoning: DMSO minimizes exchange broadening of the hydroxyl protons (11-OH, 21-OH), allowing for the observation of their coupling and chemical shifts, which are diagnostic for the environment at C-11.^[1]
- Concentration: 5–10 mg in 0.6 mL solvent.
- Temperature: 298 K (25°C).

H NMR Diagnostic Signals

The substitution of the 9

-H (in Budesonide) with a 9

-Br atom causes significant deshielding and conformational changes in Ring B and C.

Note: Due to the C-22 epimers (Epimer A and B), many signals will appear as doubled or complex multiplets.[1]

Proton Site	Budesonide (Parent) (ppm)	⁹ -Br-Budesonide (ppm)	Diagnostic Change ()
H-9 ()	~1.1 - 1.3 (m)	Absent	Primary confirmation. The signal for H-9 disappears completely as C-9 becomes quaternary.[1]
H-11 ()	~4.4 (m)	~4.8 - 5.2 (m)	Significant Downfield Shift. The 11 -OH implies H-11 is .[1] The adjacent 9 -Br exerts a strong deshielding effect (heavy atom/electronegativity) on H-11.[1]
CH -19	~1.45 (s)	~1.60 - 1.70 (s)	Downfield Shift. The angular methyl at C-10 (C-19) is spatially proximate to the axial 9 -Br, causing a diagnostic deshielding shift.[1]
H-1	~6.0 (d)	~6.1 - 6.2 (d)	Slight downfield shift due to inductive effects transmitted through the A/B ring junction.

11-OH

~4.0 - 5.0 (d)

Shifted/Broadened

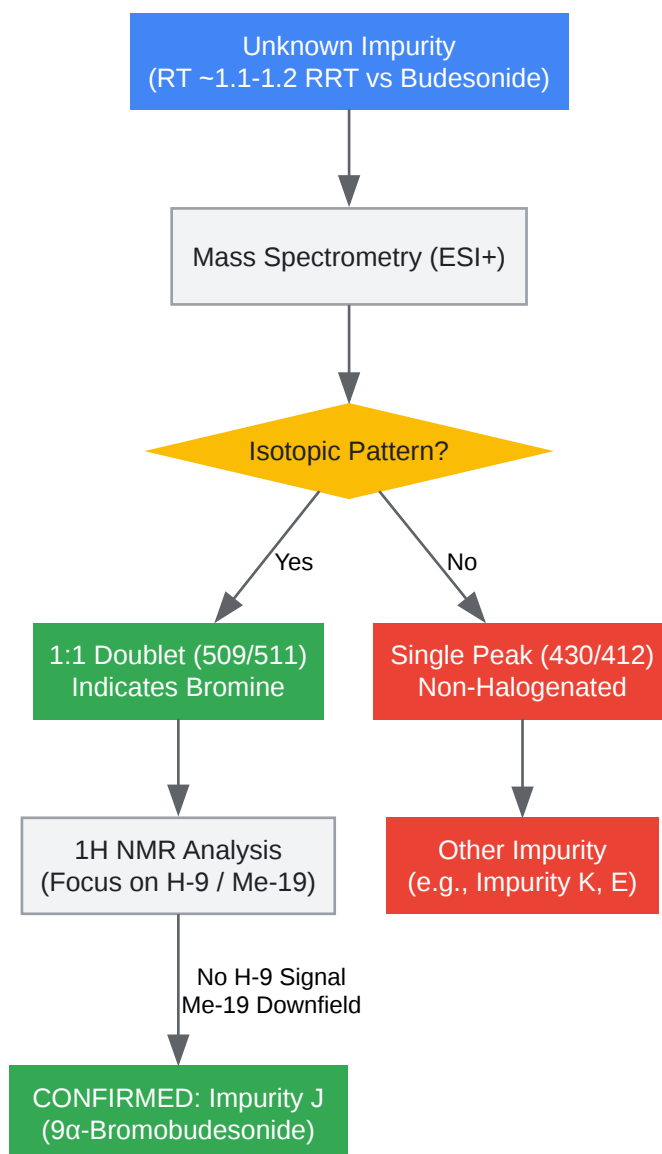
The hydrogen bonding network is disrupted by the bulky bromine atom.^[1]

C NMR & 2D Correlations

- C-9 Resonance: In the parent, C-9 is a methine (CH) at ~50-55 ppm.^[1] In Impurity J, C-9 becomes a quaternary carbon bonded to Br.^[1] This results in a significant shift (typically upfield due to the heavy atom effect of Br, often appearing near 40-50 ppm but distinguishable by DEPT-135 as having no attached protons).^[1]
- HMBC: A key correlation will be observed from H-19 (Methyl) to C-9.^[1] In the impurity, this confirms the quaternary nature of C-9.

Analytical Decision Tree (Workflow)

The following diagram illustrates the logic flow for distinguishing Impurity J from the parent and other common impurities (like 9,11-anhydro or 11-keto derivatives).



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Caption: Analytical logic flow for the definitive identification of Budesonide Impurity J using orthogonal spectroscopic data.

Regulatory & Quality Context

In the context of ICH Q3A/B guidelines, 9

-Bromobudesonide is considered a process-related impurity.[1]

- Origin: It typically arises from the use of brominating agents (e.g., N-bromoacetamide/perchloric acid) used to generate the bromohydrin intermediate, which is a

precursor to 9,11-epoxides in many corticosteroid syntheses.[1]

- Safety: As a halogenated analog, it may possess different toxicological properties than the parent. Strict control limits (typically <0.15% or identified threshold) are required.
- Reference Standards: For quantitative analysis, pharmacopeial reference standards (EP Impurity J) should be used to establish Relative Response Factors (RRF), as the bromine atom may alter UV absorption at 240 nm compared to Budesonide.

References

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